4-Methylumbelliferyl beta-D-Cellopentoside

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

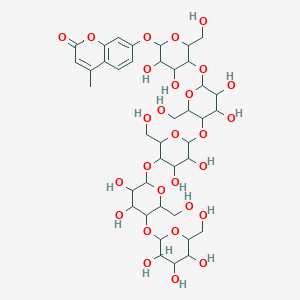

4-Methylumbelliferyl beta-D-Cellopentoside is a biochemical compound primarily used in proteomics research. It is a substrate for cellulase assays and is known for its ability to produce a fluorescent signal upon hydrolysis. The compound has a molecular formula of C40H58O28 and a molecular weight of 986.87 g/mol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylumbelliferyl beta-D-Cellopentoside typically involves the glycosylation of 4-methylumbelliferone with a cellopentosyl donor. The reaction is carried out under anhydrous conditions using a suitable catalyst such as silver triflate or boron trifluoride etherate. The reaction mixture is then purified using chromatographic techniques to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet research-grade standards .

Análisis De Reacciones Químicas

Types of Reactions

4-Methylumbelliferyl beta-D-Cellopentoside undergoes hydrolysis reactions, particularly in the presence of cellulase enzymes. The hydrolysis results in the release of 4-methylumbelliferone, which is a fluorescent compound .

Common Reagents and Conditions

Hydrolysis: The compound is hydrolyzed using cellulase enzymes under buffered conditions (pH 5.0-7.0) at temperatures ranging from 25°C to 37°C.

Oxidation and Reduction:

Major Products Formed

The primary product formed from the hydrolysis of this compound is 4-methylumbelliferone, which exhibits strong fluorescence and is used as a marker in various biochemical assays .

Aplicaciones Científicas De Investigación

4-Methylumbelliferyl beta-D-Cellopentoside is widely used in scientific research due to its unique properties:

Chemistry: It serves as a substrate in enzymatic assays to study the activity of cellulases and other glycosidases.

Biology: The compound is used in the analysis of cellulase activity in various organisms, including fungi and bacteria.

Medicine: It is employed in diagnostic assays to detect cellulase activity in clinical samples.

Mecanismo De Acción

The mechanism of action of 4-Methylumbelliferyl beta-D-Cellopentoside involves its hydrolysis by cellulase enzymes. The enzyme cleaves the glycosidic bond, releasing 4-methylumbelliferone. This reaction is highly specific and occurs under mild conditions, making it suitable for various biochemical assays. The fluorescent signal produced by 4-methylumbelliferone is used to quantify enzyme activity .

Comparación Con Compuestos Similares

Similar Compounds

4-Methylumbelliferyl beta-D-Cellobioside: Another substrate for cellulase assays, but with a shorter glycosidic chain.

4-Methylumbelliferyl beta-D-Glucoside: Used in glucosidase assays and produces a similar fluorescent signal upon hydrolysis.

Uniqueness

4-Methylumbelliferyl beta-D-Cellopentoside is unique due to its longer glycosidic chain, which makes it a more specific substrate for certain cellulases. This specificity allows for more accurate and detailed studies of enzyme activity compared to shorter-chain substrates .

Propiedades

Fórmula molecular |

C40H58O28 |

|---|---|

Peso molecular |

986.9 g/mol |

Nombre IUPAC |

7-[5-[5-[5-[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-methylchromen-2-one |

InChI |

InChI=1S/C40H58O28/c1-11-4-20(46)59-14-5-12(2-3-13(11)14)58-36-28(54)23(49)32(16(7-42)61-36)66-38-30(56)25(51)34(18(9-44)63-38)68-40-31(57)26(52)35(19(10-45)64-40)67-39-29(55)24(50)33(17(8-43)62-39)65-37-27(53)22(48)21(47)15(6-41)60-37/h2-5,15-19,21-45,47-57H,6-10H2,1H3 |

Clave InChI |

RFMBJSRGXVXZHF-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)CO)O)O)O)O)O)O)O)O)O)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(3S,6R)-4,6-dihydroxy-5-methoxy-2-methyloxan-3-yl]-3-hydroxy-3-methylbutanamide](/img/structure/B12352086.png)

![2-[[3-(2-Amino-2-carboxyethyl)-2,6-dioxo-1,3-diazinan-1-yl]methyl]benzoic acid](/img/structure/B12352147.png)

![Benzenepropanoic acid, beta-amino-alpha-hydroxy-, (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-11-hydroxy-4a,8,13,13-tetramethyl-5-oxo-4,6-bis[[(2,2,2-trichloroethoxy)carbonyl]oxy]-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxet-9-yl ester, (alphaR,betaS)-](/img/structure/B12352181.png)